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Conteltinib dosing in clinical trials
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Efficacy and Safety Profile

The following tables summarize key efficacy and safety data from the Phase 1 study (NCT02695550)
involving patients with advanced ALK-positive NSCLC [1] [2].

Table 1: Efficacy of Conteltinib in ALK-Positive NSCLC Patients

) Overall . . Median Duration
Patient Number of Median Progression-
. . Response Rate . of Response
Population Patients Free Survival (PFS)
(ORR) (DoR)
ALK TKI-naive 39 64.1% (25/39) 15.9 months 15.0 months
Received 21 33.3% (7/21) 6.73 months 6.60 months
crizotinib
previously

Table 2: Common Treatment-Related Adverse Events (TRAESs) in All Patients (n=64)

Adverse Event All Grades Incidence (n, %) Grade =3 Incidence

Diarrhea 46 (71.9%) Not specified
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Adverse Event All Grades Incidence (n, %) Grade =3 Incidence
Elevated Serum Creatinine 29 (45.3%) Not specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not specified
Nausea 24 (37.5%) Not specified

Any TRAE 58 (90.6%) 9 (14.1%)

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical study.

Clinical Trial Design and Dosing Protocol

This protocol outlines the design of the Phase 1 study that established the safety, pharmacokinetics, and
recommended Phase 2 dose [1] [3].

¢ Study Design: First-in-human, multicenter, open-label, single-arm Phase 1 trial with dose-escalation
and dose-expansion phases [1].

e Dosing Schedule - Dose Escalation: Conteltinib was administered orally at doses of 50, 100, 200,
300, 450, 600, and 800 mg QD in sequential cohorts. A single dose was given 7 days before Cycle 1,
Day 1 for pharmacokinetic (PK) analysis [1].

¢ Dosing Schedule - Dose Expansion: If responses were observed, additional patients were enrolled
at specific doses for further efficacy and safety evaluation [1].

e Treatment Duration: 28-day cycles, continued until disease progression, unacceptable toxicity, or
patient withdrawal [1].

e Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and incidence of
Adverse Events (AESs) [1].

¢ Key Inclusion Criteria:

Patients aged 18-75 with histologically confirmed advanced ALK-positive NSCLC.

ECOG performance status <2.

At least one measurable lesion.

Adequate organ function [1].
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Preclinical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of Conteltinib against

various kinases [1] [4].

¢ Objective: To evaluate the in vitro potency of Conteltinib against ALK, FAK, and Pyk2 kinases.

¢ Method: Enzymatic kinase assays were performed to measure the inhibition of kinase activity.

¢ Key Reagents: Purified kinase domains, ATP, test compound (Conteltinib).

¢ Procedure: Conteltinib was serially diluted and incubated with the kinase and substrate. The
reaction was initiated by adding ATP, and the remaining kinase activity was measured.

o Data Analysis: ICso values were calculated from dose-response curves. Conteltinib showed ICso
values of 16 nM for ALK and 1.6 nM for FAK [4].

Mechanism of Action and Signaling Pathways

Conteltinib is a potent, ATP-competitive inhibitor that primarily targets ALK and also potently inhibits
Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) [1] [4].

The diagram below illustrates its key mechanisms of action in suppressing tumor growth and overcoming

resistance.

Key Mechanisms:

¢ ALK Inhibition: Conteltinib potently inhibits ALK, a key driver in ALK-positive NSCLC, blocking
downstream oncogenic signaling pathways like PIBKIAKT, RASIMEK/ERK, and JAKISTAT that
promote tumor cell growth and survival [1].

¢ FAKI/Pyk2 Inhibition: By inhibiting FAK, Conteltinib disrupts the FAK-SRC signaling axis, reducing
tumor cell migration, invasion, and metastasis. FAK inhibition can also affect tumor microenvironment
signaling [5] [6].

¢ Overcoming Resistance: The drug demonstrates activity against various crizotinib-resistant ALK
mutations (including L1196M, G1202R, and F1174L), making it a potential therapy after first-line
treatment failure [1].

Key Considerations for Clinical Development

e Dosing Rationale: The 600 mg QD dose for ALK TKI-naive patients was selected as the
recommended Phase 2 dose (RP2D) as the maximum tolerated dose (MTD) was not reached, and
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this dose showed promising efficacy [1]. Pharmacokinetic modeling can be leveraged to optimize
dosing regimens, such as comparing QD versus BID schedules for optimal patient compliance and
efficacy [7].

o Safety Management: The safety profile is generally manageable. Proactive monitoring of
gastrointestinal events (diarrhea, nausea) and liver function (elevated AST) is recommended [1].

e Combination Potential: Given its dual ALK and FAK inhibition, exploring Conteltinib in combination
with other targeted therapies or chemotherapy could be a strategic direction to overcome resistance
and improve outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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